molecular formula C16H16FN3O2S B2832466 N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946346-42-5

N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2832466
CAS RN: 946346-42-5
M. Wt: 333.38
InChI Key: IVPPZWXBHVHPMI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the design and synthesis of thiazolo[3,2-a]pyrimidine derivatives using 4-fluoroaniline and ethylacetoacetate as starting materials. The compounds synthesized, including variants substituted at specific positions, demonstrated significant anti-inflammatory and antinociceptive activities, assessed via rat paw edema method and thermal stimulus technique, respectively. These compounds displayed lower ulcerogenic activity and higher LD50 values, suggesting a favorable safety profile. This indicates the potential use of such compounds in developing treatments for inflammation and pain management (O. Alam et al., 2010).

Anticancer Activity

Another study described the synthesis of fluoro-substituted benzo[b]pyran derivatives, leading to compounds with significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. The synthesized compounds were tested at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential in cancer therapy (A. G. Hammam et al., 2005).

Ligand for Imaging Applications

Research into the development of new PET ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1) involved compounds structurally related to the query compound. These studies focused on synthesizing and evaluating the efficacy of various fluorine-substituted compounds as PET ligands, indicating their utility in in vivo evaluation of mGluR1 for neurological studies (Tomoteru Yamasaki et al., 2011).

Spectroscopic and Quantum Mechanical Studies

A study involving spectroscopic and quantum mechanical analyses of bioactive benzothiazolinone acetamide analogs investigated their potential applications in dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) activities. Molecular docking studies suggested interactions with biological targets, like Cyclooxygenase 1 (COX1), indicating a broad range of potential applications including photovoltaic efficiency and as ligands for protein interactions (Y. Mary et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-10-7-19-16-20(15(10)22)13(9-23-16)6-14(21)18-8-11-2-4-12(17)5-3-11/h2-5,7,13H,6,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPZWXBHVHPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.